molecular formula C8H8N6O B1335594 3-(1H-tetrazol-1-yl)benzohydrazide CAS No. 351994-81-5

3-(1H-tetrazol-1-yl)benzohydrazide

Cat. No. B1335594
M. Wt: 204.19 g/mol
InChI Key: GLNNRMCFYOOQSC-UHFFFAOYSA-N
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Description

The compound 3-(1H-tetrazol-1-yl)benzohydrazide is a derivative of tetrazole, a class of compounds known for their various biological activities. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are structurally similar to carboxylic acids but with the oxygen replaced by a nitrogen-rich tetrazole ring, which can impart unique chemical and physical properties to the derivatives.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the use of sodium azide and ammonium chloride in the presence of dimethylformamide, as seen in the preparation of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzotriazole, a related compound . Additionally, indium chloride has been used as a Lewis acid catalyst in the synthesis of benzamide derivatives, which could potentially be adapted for the synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide .

Molecular Structure Analysis

Tetrazole derivatives can exhibit various molecular conformations, as demonstrated by the conformational analysis of 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, which revealed multiple stable conformers . The molecular structure of these compounds can be elucidated using techniques such as X-ray crystallography, as seen in the structural determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide .

Chemical Reactions Analysis

Tetrazole derivatives can participate in various chemical reactions, including the formation of noncovalent complexes with other molecules. For instance, acidic tetrazoles have been shown to form 3:1 complexes with tribasic compounds, indicating the potential for intermolecular interactions involving 3-(1H-tetrazol-1-yl)benzohydrazide .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives can be influenced by their molecular structure. For example, the presence of an electrophilic center and an acidic functionality has been found to be important for antiallergic activity in related compounds . The vibrational spectra and conformational stability of these molecules can be studied using ab initio Hartree-Fock and density functional theory investigations .

Scientific Research Applications

  • Pharmacological Research
    • Application : Tetrazoles, including “3-(1H-tetrazol-1-yl)benzohydrazide”, play a significant role in living organisms with a broad range of pharmacological activities .
    • Methods : In a study, a novel series of (1H-tetrazol-1-yl) pyridine derivatives were synthesized and characterized .
    • Results : These derivatives were evaluated for their anti-inflammatory, analgesic, ulcerogenic potential, antioxidant, and antibacterial activities .
  • Chemical Research

    • Application : “3-(1H-tetrazol-1-yl)benzohydrazide” can be used as a reagent in chemical research .
    • Methods : The compound can be synthesized and characterized for use in various chemical reactions .
    • Results : The outcomes of these reactions can vary widely depending on the specific experimental conditions .
  • Proteomics Research

    • Application : “3-(1H-tetrazol-1-yl)benzohydrazide” can be used in proteomics research .
    • Methods : The compound can be used in various biochemical assays to study protein function and interactions .
    • Results : The results can provide insights into protein function and contribute to our understanding of biological processes .
  • Energetic Materials

    • Application : Tetrazole derivatives, such as “3-(1H-tetrazol-1-yl)benzohydrazide”, can be used in the development of energetic materials .
    • Methods : These compounds can be incorporated into ionic liquids to create materials with high energy capacity .
    • Results : The resulting materials have high positive heat of formation, high density, high density impulse, and short ignition delay times .

Safety And Hazards

While specific safety and hazard information for “3-(1H-tetrazol-1-yl)benzohydrazide” is not available in the search results, general precautions such as wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection are recommended when handling similar compounds .

properties

IUPAC Name

3-(tetrazol-1-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O/c9-11-8(15)6-2-1-3-7(4-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNNRMCFYOOQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406751
Record name 3-(1H-tetrazol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-tetrazol-1-yl)benzohydrazide

CAS RN

351994-81-5
Record name 3-(1H-tetrazol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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